2,2-Dinitropropyl acetate
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Overview
Description
2,2-Dinitropropyl acetate is an organic compound with the molecular formula C5H8N2O6. It is known for its applications in various fields, including chemistry and industry. The compound is characterized by the presence of two nitro groups attached to a propyl chain, which is further esterified with acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dinitropropyl acetate typically involves the nitration of propyl acetate. One common method includes the reaction of propyl acetate with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the nitration process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are designed to optimize yield and purity while ensuring safety and environmental compliance. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2,2-Dinitropropyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2,2-Dinitropropyl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2,2-dinitropropyl acetate involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including oxidation and reduction reactions. The pathways involved depend on the specific conditions and the presence of other reactants .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dinitropropyl propionate
- 2,2-Dinitropropyl acrylate
- 2,2-Dinitropropyl butyrate
Uniqueness
2,2-Dinitropropyl acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be suitable .
Properties
CAS No. |
5917-69-1 |
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Molecular Formula |
C5H8N2O6 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
2,2-dinitropropyl acetate |
InChI |
InChI=1S/C5H8N2O6/c1-4(8)13-3-5(2,6(9)10)7(11)12/h3H2,1-2H3 |
InChI Key |
VNEVTBQGNLOSNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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